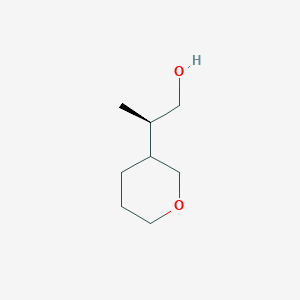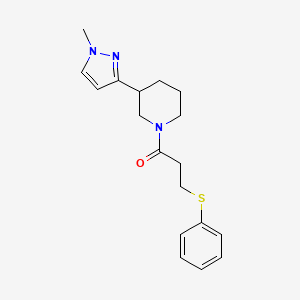
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPP, and it is a synthetic chemical that belongs to the family of piperidine derivatives.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel pyrazole derivatives, including those structurally related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one," have been synthesized using microwave irradiation. These compounds are characterized by their potential antibacterial, antituberculosis, and antimalarial activities. The process involves a one-pot three-component cyclocondensation reaction, highlighting the compound's versatility in generating a combinatorial library of fused pyran derivatives (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- The antimicrobial activities of similar compounds have been extensively studied. For instance, a multicomponent cyclocondensation reaction developed a library of polyhydroquinoline scaffolds incorporating phenylthio pyrazole moieties. These compounds exhibited significant antibacterial, antitubercular, and antimalarial activities. Their synthesis is achieved in good yields, and their biological activities are evaluated in vitro, demonstrating their potential as therapeutic agents (Sapariya, Vaghasiya, Thummar, Kamani, Patel, Thakor, Thakkar, Ray, & Raval, 2017).
Antitumor Activity
- Pyrimidinyl pyrazole derivatives structurally related to the query compound have shown potent cytotoxicity and antitumor activity against several tumor cell lines. These findings highlight the compound's relevance in cancer research, providing a foundation for developing new therapeutic agents (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Antimicrobial Activity
- The synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives have shown variable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This variability suggests that the antimicrobial efficacy is highly dependent on the structural specifics of the Schiff base moiety, demonstrating the importance of structural optimization in developing effective antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Propriétés
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-12-9-17(19-20)15-6-5-11-21(14-15)18(22)10-13-23-16-7-3-2-4-8-16/h2-4,7-9,12,15H,5-6,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAWZSSQPGMBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

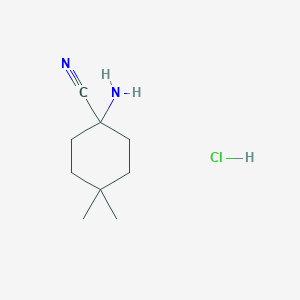
![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)
![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)
![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)
![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)
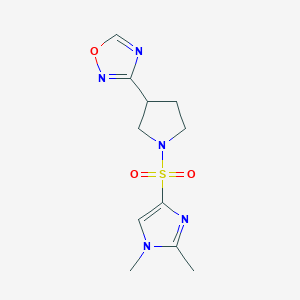
![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2378848.png)
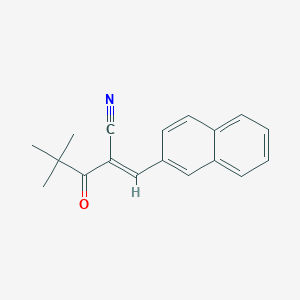
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2378851.png)
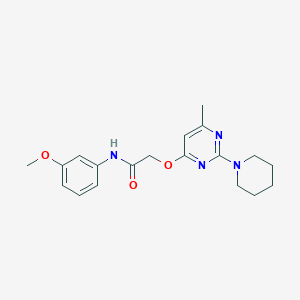
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)
